molecular formula C12H12N2O2 B1456916 Cbz-1-Amino-1-cyclopropanecarbonitrile CAS No. 1159735-22-4

Cbz-1-Amino-1-cyclopropanecarbonitrile

Cat. No.: B1456916
CAS No.: 1159735-22-4
M. Wt: 216.24 g/mol
InChI Key: OKPPFSCYFICDPU-UHFFFAOYSA-N
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Description

Cbz-1-Amino-1-cyclopropanecarbonitrile, also known by its IUPAC name benzyl 1-cyanocyclopropylcarbamate, is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.24 g/mol . This compound is characterized by the presence of a cyclopropane ring, an amino group, and a nitrile group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cbz-1-Amino-1-cyclopropanecarbonitrile can be synthesized through a multi-step process. One common method involves the reaction of benzyl (1-cyanocyclopropyl)carbamate with hydrogen chloride in 1,4-dioxane at room temperature, followed by treatment with ammonia in methanol at room temperature for 2 hours . This method ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, with stringent control over reaction parameters to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Cbz-1-Amino-1-cyclopropanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction can produce amines, and substitution reactions can lead to various substituted derivatives.

Scientific Research Applications

Cbz-1-Amino-1-cyclopropanecarbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-1-Amino-1-cyclopropanecarbonitrile involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Amino-1-cyclopropanecarboxylic acid: Another cyclopropane-containing compound with different functional groups.

    Benzyl carbamate: Shares the benzyl carbamate moiety but lacks the cyclopropane ring and nitrile group.

Uniqueness

Cbz-1-Amino-1-cyclopropanecarbonitrile is unique due to its combination of a cyclopropane ring, amino group, and nitrile group. This combination imparts distinct chemical properties and reactivity, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

benzyl N-(1-cyanocyclopropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c13-9-12(6-7-12)14-11(15)16-8-10-4-2-1-3-5-10/h1-5H,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPPFSCYFICDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a 0° C. solution of (1-carbamoyl-cyclopropyl)-carbamic acid benzyl ester (1.8 g, 7.7 mmol) in DMF (20 mL) was added cyanuric chloride in one portion. The reaction was allowed to warm to room temperature overnight. The reaction was quenched with water and extracted with EtOAc (3×100 mL). The combined extracts were washed with water (3×50 mL), brine and dried with MgSO4. The mixture was filtered and concentrated. The resulting crude residue was dissolved in 30% EtOAc in hexanes (90 mL) and filtered through a plug of silica gel. The filtrate was concentrated to give (1-cyano-cyclopropyl)-carbamic acid benzyl ester (1.4 g, 6.5 mmol) as a white foam.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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